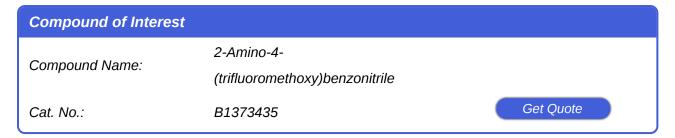


Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-4-** (trifluoromethoxy)benzonitrile, a fluorinated organic compound of interest in the pharmaceutical and agrochemical sectors. Given the limited publicly available data on this specific molecule, this guide also includes comparative information on the closely related and more extensively studied isomers, 2-Amino-4-(trifluoromethyl)benzonitrile and 4-Amino-2- (trifluoromethyl)benzonitrile. This comparative approach offers valuable context for researchers engaged in the synthesis and application of fluorinated benzonitrile derivatives.

Introduction to Fluorinated Benzonitriles

Fluorinated organic molecules play a crucial role in modern drug discovery and materials science. The incorporation of fluorine-containing functional groups, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), can significantly alter the physicochemical properties of a parent molecule. These changes can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Benzonitrile derivatives, in particular, are key structural motifs in a wide range of biologically active compounds.

Physicochemical Properties

The properties of **2-Amino-4-(trifluoromethoxy)benzonitrile** are presented below, alongside those of its trifluoromethyl analogs for comparison. The trifluoromethoxy group is generally



considered more lipophilic than the trifluoromethyl group, a factor that can influence a compound's pharmacokinetic profile.[1][2]

Property	2-Amino-4- (trifluoromethoxy)b enzonitrile	2-Amino-4- (trifluoromethyl)be nzonitrile	4-Amino-2- (trifluoromethyl)be nzonitrile
CAS Number	1260847-67-3[3]	1483-54-1[4]	654-70-6[5]
IUPAC Name	2-Amino-4- (trifluoromethoxy)benz onitrile	2-amino-4- (trifluoromethyl)benzo nitrile[4]	4-amino-2- (trifluoromethyl)benzo nitrile[6]
Molecular Formula	C ₈ H ₅ F ₃ N ₂ O[3]	C ₈ H ₅ F ₃ N ₂ [4]	C8H5F3N2[6]
Molecular Weight	202.13 g/mol [3]	186.13 g/mol [4]	186.13 g/mol [5]
Melting Point	Not available	Not available	141-145 °C[5]
Appearance	Not available	Not available	White to cream to brown powder or solid[6]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Amino-4-** (trifluoromethoxy)benzonitrile is not readily available in peer-reviewed literature, its synthesis would likely follow analogous routes to those used for trifluoromethyl-substituted benzonitriles. Below are detailed experimental protocols for the synthesis of 4-Amino-2- (trifluoromethyl)benzonitrile, as described in patent literature. Researchers can adapt these methodologies for the synthesis of the trifluoromethoxy analog.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile via a Three-Step Process[7][8]

This patented method starts from m-trifluoromethyl fluorobenzene and proceeds through bromination, cyano replacement, and ammonolysis.[7][8]

Step 1: Positional Bromination



- Reactants: m-trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin.
- Procedure: m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid are mixed in a reactor and heated to reflux. Dibromohydantoin is added in portions, and the reaction proceeds for 5 to 7 hours. The mixture is then cooled and washed with an icewater solution to yield 4-fluoro-2-trifluoromethyl bromobenzene.[7]
- Stoichiometry: The molar ratio of dibromohydantoin to m-trifluoromethyl fluorobenzene is 0.6:1.[8]

Step 2: Cyano Group Replacement

- Reactants: 4-fluoro-2-trifluoromethyl bromobenzene, quinoline, cuprous cyanide.
- Procedure: Quinoline and cuprous cyanide are heated to reflux with stirring. The 4-fluoro-2-trifluoromethyl bromobenzene from Step 1 is added dropwise. The reaction continues under reflux for 22 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then isolated by steam distillation.[8]

Step 3: Ammonolysis

- Reactants: 4-fluoro-2-trifluoromethylbenzonitrile, ethanol, liquid ammonia.
- Procedure: The 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 is dissolved in ethanol in a sealed reactor. Liquid ammonia is introduced, and the mixture is heated to 120°C for 8 hours. This yields the crude product, 4-amino-2-trifluoromethylbenzonitrile, which is then purified by recrystallization from toluene.[7]
- Purity and Yield: This process can yield a final product with a purity of over 99% (as determined by HPLC) and a total yield of 73-75%.[7]



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A three-step synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.

Synthesis of 2-Trifluoromethyl-4-aminobenzonitrile via a Four-Step Process[9]

This patented method also starts with m-trifluoromethyl fluorobenzene.[9]

Step 1: Bromination

 m-trifluoromethyl fluorobenzene undergoes a bromination reaction in the presence of an acid and a brominating agent to produce 2-bromo-5-fluoro-benzotrifluoride.[9]

Step 2: Grignard Reaction and Formylation

 The 2-bromo-5-fluoro-benzotrifluoride is converted into a Grignard reagent, which then undergoes a formylation reaction to yield 2-trifluoromethyl-4-fluorobenzaldehyde.[9]

Step 3: Cyanation

• The 2-trifluoromethyl-4-fluorobenzaldehyde is subjected to a cyanation reaction to produce 2-trifluoromethyl-4-fluorobenzonitrile.[9]

Step 4: Amination

• Finally, the 2-trifluoromethyl-4-fluorobenzonitrile is reacted with an ammoniating reagent to obtain 2-trifluoromethyl-4-aminobenzonitrile.[9]



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A four-step synthesis of 2-Trifluoromethyl-4-aminobenzonitrile.

Biological Activity and Applications 2-Amino-4-(trifluoromethoxy)benzonitrile



This compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[3] The presence of the trifluoromethoxy group is intended to enhance the metabolic stability and lipophilicity of the final products.[3] This makes it a valuable building block in the development of drugs targeting central nervous system disorders, as well as in the creation of effective and selective herbicides and pesticides.[3] Its applications also extend to materials science for producing advanced polymers and coatings.[3]

Trifluoromethyl Analogs

The trifluoromethyl-substituted isomers have well-documented roles as precursors to important pharmaceutical agents.

- 4-Amino-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of the anticancer drug bicalutamide, a non-steroidal androgen receptor antagonist.[10] It is also used in
 the preparation of other non-steroidal androgen receptor modulators and benzimidazoles
 that have shown potential in treating breast cancer by inhibiting the growth of endothelial
 cells.[5][10]
- 2-Amino-4-(trifluoromethyl)benzonitrile serves as a versatile intermediate for various pharmaceuticals, particularly those targeting neurological disorders.[11] Its trifluoromethyl group enhances lipophilicity and metabolic stability, making the resulting molecules more effective in targeted therapies.[11] It is also used in the formulation of agrochemicals.[11]

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways modulated by **2-Amino-4-** (trifluoromethoxy)benzonitrile are not currently available in the public domain. The biological activity of compounds derived from this intermediate would be dependent on the final molecular structure. For instance, if used to synthesize an androgen receptor antagonist, the resulting compound would function by competitively inhibiting the binding of androgens to the androgen receptor, thereby disrupting the downstream signaling cascade that promotes the growth of hormone-sensitive cancer cells.

Conclusion



2-Amino-4-(trifluoromethoxy)benzonitrile is a valuable fluorinated building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science fields. While detailed experimental and biological data for this specific compound are sparse, the well-documented synthesis and applications of its trifluoromethyl analogs provide a strong foundation for researchers. The distinct physicochemical properties imparted by the trifluoromethoxy group, particularly its high lipophilicity, suggest its potential for creating drug candidates with favorable pharmacokinetic profiles. Further research into the synthesis and biological evaluation of derivatives of **2-Amino-4-(trifluoromethoxy)benzonitrile** is warranted to fully explore its potential.

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